2-(4-chlorophenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide
Description
Properties
Molecular Formula |
C16H11ClFN3O2S |
|---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide |
InChI |
InChI=1S/C16H11ClFN3O2S/c17-11-3-7-13(8-4-11)23-9-14(22)19-16-20-15(21-24-16)10-1-5-12(18)6-2-10/h1-8H,9H2,(H,19,20,21,22) |
InChI Key |
OLMTVASVHFSIBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NSC(=N2)NC(=O)COC3=CC=C(C=C3)Cl)F |
Origin of Product |
United States |
Biological Activity
The compound 2-(4-chlorophenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide is a member of the thiadiazole family, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial research. This article presents a comprehensive overview of its biological activity, supported by data from various studies and case analyses.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Chemical Formula : C14H11ClFNO2S
- Molecular Weight : 303.75 g/mol
- Anticancer Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism is primarily attributed to the induction of apoptosis in cancer cells. Studies suggest that the thiadiazole moiety plays a crucial role in enhancing its anticancer properties by interacting with cellular pathways involved in cell survival and proliferation.
- Antimicrobial Activity : Research indicates that this compound also demonstrates antimicrobial properties against a range of pathogens. The chlorophenoxy group enhances its ability to penetrate microbial membranes, leading to effective inhibition of growth.
Biological Activity Data
| Activity Type | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast cancer) | 10.10 | |
| Anticancer | HepG2 (Liver cancer) | 5.36 | |
| Antimicrobial | Various Bacteria | Moderate |
Case Studies
- Study on Anticancer Effects : A study focused on the compound's effect on MCF-7 and HepG2 cell lines demonstrated that structural modifications significantly influenced its potency. For instance, substituting the phenyl ring with more lipophilic groups enhanced its anticancer activity, with IC50 values dropping to as low as 2.32 µg/mL when optimized .
- Antimicrobial Evaluation : In vitro tests revealed that derivatives of this compound showed varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the chlorophenoxy group was essential for maintaining efficacy against resistant strains .
Structure-Activity Relationship (SAR)
The biological activity of 2-(4-chlorophenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide can be significantly affected by modifications in its structure:
- Substituent Variations : Altering substituents on the thiadiazole ring or the acetamide side chain can lead to enhanced or diminished biological activity.
- Lipophilicity : Increased lipophilicity often correlates with improved cellular uptake and bioavailability, leading to higher cytotoxicity in cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues of Thiadiazole-Based Acetamides
a) N-[4-Acetyl-5-(4-Fluorophenyl)-4,5-Dihydro-1,3,4-Thiadiazol-2-yl]Acetamide
- Structure : Contains a dihydro-1,3,4-thiadiazole ring with a 4-fluorophenyl substituent and an acetylated acetamide side chain.
- Key Differences : The dihydrothiadiazole ring reduces aromaticity compared to the fully unsaturated 1,2,4-thiadiazole in the target compound. This may alter electronic properties and biological interactions.
b) 2-Cyano-N-[3-(3,4-Dichlorophenyl)-1,2,4-Thiadiazol-5-yl]Acetamide
- Structure: Features a cyano group instead of the chlorophenoxy side chain and a 3,4-dichlorophenyl substituent on the thiadiazole.
- The dichlorophenyl substituent may improve lipophilicity compared to the mono-fluorophenyl group in the target compound .
c) N-(4-Fluorophenyl)-2-[4-[[3-[(4-Fluorophenyl)Methyl]-1,2,4-Thiadiazol-5-yl]Oxy]Phenyl]Acetamide
Thiazole and Triazole Derivatives with Overlapping Pharmacophores
a) 2-{2-[3-(Benzothiazol-2-ylamino)-4-Oxo-2-Thioxothiazolidin-5-ylidenemethyl]-4-Chlorophenoxy}-N-(4-Methoxyphenyl)-Acetamide
- Structure: Combines a benzothiazole-thiazolidinone hybrid with a chlorophenoxy-acetamide side chain.
- Biological Activity: Demonstrated potent antitumor activity against HeLa cells, suggesting that the chlorophenoxy group contributes to cytotoxicity .
- Comparison : The methoxyphenyl group in this compound may reduce metabolic stability compared to the halogenated (Cl/F) systems in the target compound .
b) 2-{[4-(4-Chlorophenyl)-5-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-[4-(6-Methyl-1,3-Benzothiazol-2-yl)Phenyl]Acetamide
- Structure : Substituted triazole with chlorophenyl and methoxyphenyl groups, linked to a benzothiazole-containing acetamide.
- The methoxy group may enhance solubility but reduce potency compared to halogen substituents .
Crystallographic and Physicochemical Comparisons
Q & A
Q. What are the recommended synthetic routes for 2-(4-chlorophenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the 1,2,4-thiadiazole core. A general procedure includes:
Core Formation : React 4-fluorophenyl-substituted thiosemicarbazide with chloroacetic acid derivatives under basic conditions (e.g., triethylamine in dioxane) to cyclize into the thiadiazole ring .
Acetamide Coupling : Introduce the 4-chlorophenoxyacetamide moiety via nucleophilic substitution. For example, react the thiadiazole intermediate with 2-chloro-N-(substituted phenyl)acetamide in the presence of POCl₃ to facilitate cyclization and coupling .
- Key Considerations :
- Optimize reaction temperature (20–25°C) to avoid side reactions.
- Use recrystallization (ethanol-DMF mixtures) to achieve >95% purity .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions. For thiadiazole derivatives, monoclinic systems (e.g., space group P2₁/c) with unit cell parameters (e.g., a = 9.5061 Å, b = 11.2152 Å, c = 12.7752 Å) are common. Displacement ellipsoids at 50% probability and hydrogen bonding networks (e.g., N–H···O) should be analyzed .
- Spectroscopy :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and acetamide carbonyl signals (δ ~170 ppm).
- IR : Confirm C=O stretches (~1650 cm⁻¹) and thiadiazole ring vibrations (~690 cm⁻¹) .
Q. What are the key structural features influencing its stability?
- Methodological Answer : Stability is governed by:
- Crystal Packing : Inversion dimers (e.g., R₂²(8) motifs) and π-π stacking along the b-axis enhance thermal stability .
- Electron-Withdrawing Groups : The 4-fluorophenyl and 4-chlorophenoxy groups reduce electron density on the thiadiazole ring, minimizing oxidative degradation .
- Table 1 : Stability Data from Crystallographic Studies
| Parameter | Value | Source |
|---|---|---|
| Melting Point | 490 K | |
| Thermal Decomposition | >300°C (TGA) | |
| Hygroscopicity | Low (stable under dry conditions) |
Advanced Research Questions
Q. What methodologies are used to assess its potential as an anticancer agent?
- Methodological Answer :
- In Vitro Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with reference drugs (e.g., doxorubicin).
- Mechanistic Studies :
- Apoptosis Assays : Measure caspase-3/7 activation via fluorometric kits.
- Cell Cycle Analysis : Use flow cytometry (PI staining) to identify G1/S arrest .
- Structural Analogues : Derivatives with electron-withdrawing groups (e.g., –CF₃) show enhanced activity due to improved membrane permeability .
Q. How can researchers resolve contradictions in reported biological activities?
- Methodological Answer : Contradictions often arise from variations in:
- Purity : Use HPLC (≥98% purity) and elemental analysis to validate compound integrity .
- Assay Conditions : Standardize protocols (e.g., serum concentration, incubation time) across studies.
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ ranges) and apply statistical models (ANOVA) to identify outliers .
Q. What computational approaches predict its pharmacokinetic properties?
- Methodological Answer :
- QSAR Modeling : Use descriptors like logP (calculated ~3.2) and polar surface area (PSA ~90 Ų) to predict bioavailability.
- Molecular Docking : Simulate binding to targets (e.g., EGFR kinase) using AutoDock Vina. The 4-fluorophenyl group shows strong hydrophobic interactions in the ATP-binding pocket .
- ADMET Prediction : Tools like SwissADME estimate moderate blood-brain barrier penetration (BBB score: 0.45) and CYP450 inhibition risk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
